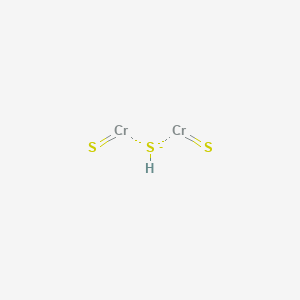
Chromium(+3) cation trisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(+3) cation trisulfide, also known as Chromium(III) trisulfide, is a chemical compound with the formula Cr2S3. It is composed of two chromium atoms and three sulfur atoms. This compound is known for its distinctive properties and various applications in scientific research, industry, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium(+3) cation trisulfide can be synthesized through several methods. One common method involves the reaction of chromium(III) chloride (CrCl3) with hydrogen sulfide (H2S) under controlled conditions. The reaction typically takes place in an aqueous solution, and the product is then isolated through filtration and drying.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chemical reactions. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Chromium(+3) cation trisulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form chromium(VI) compounds, such as chromium(VI) oxide (CrO3).
Reduction: The compound can be reduced to chromium(II) sulfide (CrS) under specific conditions.
Substitution: this compound can undergo substitution reactions with other sulfur-containing compounds.
Major Products Formed:
Oxidation: Chromium(VI) oxide (CrO3)
Reduction: Chromium(II) sulfide (CrS)
Substitution: Various sulfur-containing compounds
Scientific Research Applications
Chromium(+3) cation trisulfide has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other chromium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pigments, ceramics, and other materials.
Mechanism of Action
The mechanism by which Chromium(+3) cation trisulfide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific biological molecules, leading to various biochemical reactions and cellular responses. The exact mechanisms may vary depending on the specific application and context.
Comparison with Similar Compounds
Chromium(III) oxide (Cr2O3)
Chromium(VI) oxide (CrO3)
Chromium(II) sulfide (CrS)
Properties
Molecular Formula |
Cr2HS3- |
|---|---|
Molecular Weight |
201.2 g/mol |
IUPAC Name |
sulfanide;sulfanylidenechromium |
InChI |
InChI=1S/2Cr.H2S.2S/h;;1H2;;/p-1 |
InChI Key |
QCULQIIZBGSTGO-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].S=[Cr].S=[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


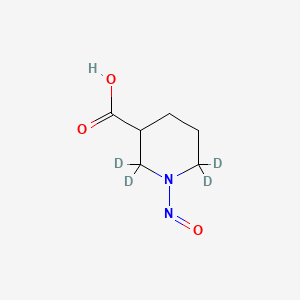
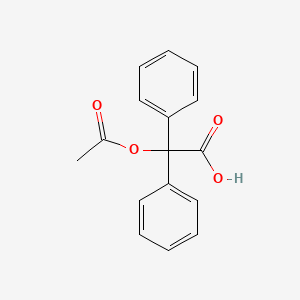
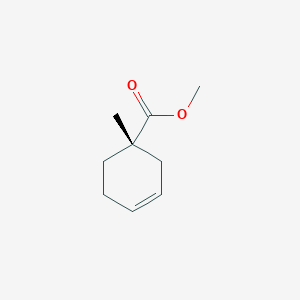
![[Dideuterio(hydroxy)methyl]phosphonic acid](/img/structure/B15351363.png)
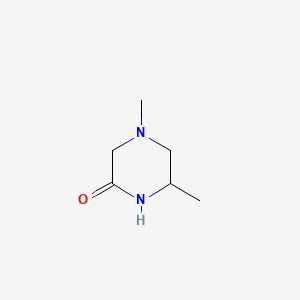
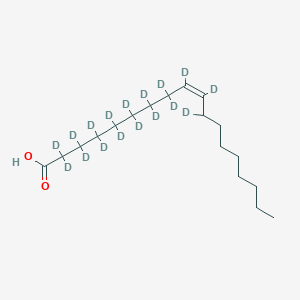
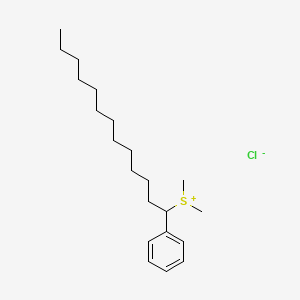
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B15351378.png)
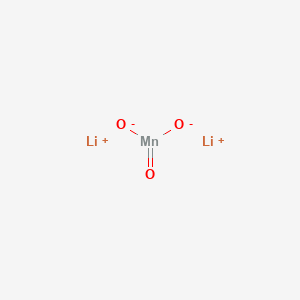
![(2R)-2,5,7-trimethyl-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydroinden-1-one](/img/structure/B15351383.png)
![[(1R,2S,3R,4S)-3-acetyloxy-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[h]fluoren-1-yl] propanoate](/img/structure/B15351385.png)
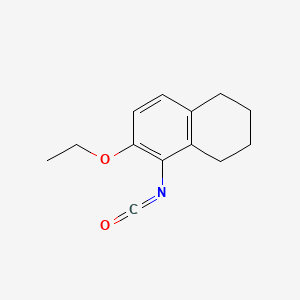
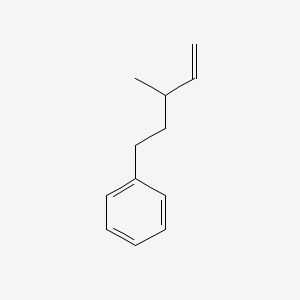
![[(4R,5R)-2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15351402.png)
